Product packaging for Magnesium trifluoromethanesulfonate(Cat. No.:CAS No. 60871-83-2)

Magnesium trifluoromethanesulfonate

Cat. No.: B1301954
CAS No.: 60871-83-2
M. Wt: 322.4 g/mol
InChI Key: BZQRBEVTLZHKEA-UHFFFAOYSA-L
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Description

Overview of Magnesium Trifluoromethanesulfonate (B1224126) (Mg(CF₃SO₃)₂, Magnesium Triflate)

Magnesium trifluoromethanesulfonate, identified by the chemical formula Mg(CF₃SO₃)₂, is an inorganic salt that is also known by its synonym, Magnesium triflate. nbinno.comnbinno.comfishersci.ca It is the magnesium salt of trifluoromethanesulfonic acid. The compound typically presents as a white to off-white or grey crystalline powder. nbinno.comchemicalbook.com It is characterized by its high solubility in water and other polar organic solvents like methanol, ethanol, and acetone, a property crucial for its application in various chemical reactions. nbinno.comnbinno.com However, it is insoluble in water according to one source, while another states it is soluble. nbinno.comchemicalbook.com This compound possesses high thermal stability, allowing its use in reactions conducted at elevated temperatures. nbinno.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 60871-83-2
Molecular Formula C₂F₆MgO₆S₂ or Mg(CF₃SO₃)₂ nbinno.comfishersci.ca
Molecular Weight 322.431 g/mol or 322.44 g/mol fishersci.casigmaaldrich.com
Appearance White to off-white powder or crystal nbinno.comnbinno.comtcichemicals.com
Melting Point ≥300 °C chemicalbook.comsigmaaldrich.com

| Solubility | Soluble in water and polar solvents nbinno.comchemicalbook.com |

Note: Data sourced from multiple references, slight variations may exist.

Significance of this compound in Chemical Sciences

The primary significance of this compound in the chemical sciences lies in its function as a potent and versatile Lewis acid catalyst. chemimpex.com A Lewis acid is a chemical species that can accept an electron pair from a donor molecule. smolecule.com The strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anion enhances the Lewis acidity of the magnesium cation, enabling it to effectively catalyze a wide array of organic reactions. smolecule.com

Its catalytic activity is instrumental in various synthetic transformations, including:

Friedel-Crafts reactions : Facilitating the attachment of alkyl or acyl groups to aromatic rings. nbinno.comsmolecule.com

Aldol (B89426) condensations : Promoting the formation of carbon-carbon bonds between carbonyl compounds. smolecule.com

Other Organic Reactions : Including esterification, amidation, cyclization, Michael addition, and epoxidation. nbinno.com

A key advantage of Magnesium triflate over other Lewis acids is its notable tolerance for water and protic solvents, which are often detrimental to the catalytic activity of other similar catalysts. smolecule.com This stability broadens its applicability in various reaction conditions. chemimpex.com Beyond catalysis, this compound is a critical component in the development of advanced materials. chemimpex.com It is used as an electrolyte component in magnesium-ion batteries, contributing to improved efficiency and performance. smolecule.comacs.org In the electronics industry, it serves as a dopant in the fabrication of organic semiconductors for devices like OLEDs and organic solar cells. nbinno.com

Evolution of Research on this compound

Research into this compound emerged in the latter half of the 20th century, its development running parallel to advancements in the field of organometallic chemistry. Initially, the focus was on leveraging its properties as a stable, non-nucleophilic Lewis acid for catalytic applications, particularly in asymmetric synthesis where controlling the three-dimensional arrangement of atoms is crucial.

By the 21st century, the scope of research expanded significantly. Scientists began to explore its potential in energy storage technologies. Specifically, its use as a cost-effective and non-corrosive electrolyte in rechargeable magnesium-ion batteries has become a prominent area of investigation, aiming to address some of the limitations associated with conventional lithium-ion battery systems. acs.org Recent studies continue to develop new electrolyte formulations containing this compound to enhance the performance and viability of magnesium-sulfur batteries. acs.org This evolution highlights the compound's journey from a specialized laboratory catalyst to a material of interest for large-scale energy applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2F6MgO6S2 B1301954 Magnesium trifluoromethanesulfonate CAS No. 60871-83-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRBEVTLZHKEA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6MgO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370135
Record name Magnesium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60871-83-2
Record name Magnesium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium trifluoromethanesulfonate
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Synthetic Methodologies and Purification Techniques for Magnesium Trifluoromethanesulfonate

Synthetic Routes

Reaction of Magnesium Oxide or Hydroxide (B78521) with Trifluoromethanesulfonic Acid

A primary and widely utilized method for synthesizing magnesium trifluoromethanesulfonate (B1224126) involves the acid-base neutralization reaction between a magnesium source and trifluoromethanesulfonic acid (triflic acid). nbinno.com The common starting materials are magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2). nbinno.comsmolecule.com

The reaction is typically performed by treating a suspension of magnesium oxide or hydroxide with triflic acid in a suitable solvent, such as methanol. nbinno.com The general chemical equations for these reactions are:

MgO + 2 CF3SO3H → Mg(CF3SO3)2 + H2O

Mg(OH)2 + 2 CF3SO3H → Mg(CF3SO3)2 + 2 H2O

To drive the reaction to completion and to prevent interference from moisture, the mixture is often heated. smolecule.com Reaction temperatures can range between 100-150°C, and the synthesis is carried out under an inert atmosphere to exclude ambient moisture, to which the product is sensitive. smolecule.com Following the reaction, the crude product is isolated, typically as a white or off-white powder, which then requires further purification. smolecule.com

Alternative Synthetic Approaches

While the reaction with magnesium oxide or hydroxide is common, other magnesium sources can be employed. Industrial production may use magnesium carbonate (MgCO3) as the starting material, which reacts with trifluoromethanesulfonic acid under controlled conditions. The reaction proceeds with the evolution of carbon dioxide gas:

MgCO3 + 2 CF3SO3H → Mg(CF3SO3)2 + H2O + CO2

Another reported approach involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with magnesium alkoxides, such as magnesium methoxide (B1231860) or ethoxide. This method leads to the formation of magnesium-chelated precursors. researchgate.net

Purification and Handling

Due to its hygroscopic nature, rigorous purification and handling procedures are essential to obtain and maintain anhydrous magnesium trifluoromethanesulfonate.

Recrystallization Techniques

Recrystallization is a standard method for purifying the crude this compound. nbinno.com The choice of solvent is critical, as the compound is highly soluble in polar organic solvents and insoluble in water. nbinno.com

Effective solvents for recrystallization include dry (anhydrous) acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). researchgate.net The general process involves dissolving the crude, hygroscopic white powder in a minimal amount of the hot, dry solvent to create a saturated solution. wisc.edu The solution is then allowed to cool, which reduces the solubility of the magnesium triflate and causes it to crystallize. Any more soluble impurities remain in the solvent. The purified crystals are then collected via suction filtration. wisc.edu

Table 1: Common Solvents for Recrystallization

SolventRationale
Dry Acetonitrile A polar aprotic solvent that effectively dissolves magnesium triflate at elevated temperatures, with reduced solubility upon cooling. researchgate.net
Dry Tetrahydrofuran (THF) Another suitable polar ether solvent for recrystallization, often used when preparing electrolytes for battery applications. nih.gov

It is crucial to use anhydrous solvents, as any water present can co-crystallize with the salt or prevent crystallization altogether.

Drying Procedures

After isolation by filtration, the purified this compound must be thoroughly dried to remove residual solvent and any absorbed water. This is typically achieved by heating the compound at elevated temperatures under reduced pressure (high vacuum). rochester.edu Placing the sample on a high vacuum line for an extended period, from an hour to overnight depending on the scale, is an effective method for removing volatile impurities and water. rochester.edu

When dealing with hydrated salts, slow and careful heating is necessary. For instance, with hydrated magnesium sulfate (B86663), rapid heating can cause the crystals to melt in their own water of crystallization, while slow heating under vacuum can lead to a porous, dusty product. google.com A stepwise heating process, for example, raising the temperature to 120°C, then 150°C, and finally to 200-250°C, can be employed to carefully remove water molecules. youtube.com

Considerations for Handling

This compound is a highly hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. smolecule.com This property necessitates strict handling protocols to maintain its anhydrous state, which is crucial for its function as a Lewis acid catalyst.

All handling and transfers of the solid should be performed in a controlled, inert atmosphere, such as inside a glovebox or a desiccator. rochester.edu Using an inert atmosphere prevents the absorption of atmospheric water, which can degrade the compound's reactivity and affect experimental results. smolecule.com When stored, containers must be tightly sealed to protect the compound from ambient moisture. youtube.com

Table 2: Summary of Handling Considerations

ConsiderationReasonRecommended Practice
Hygroscopic Nature Readily absorbs moisture from the air. smolecule.comHandle in an inert atmosphere (glovebox).
Atmosphere Ambient air contains moisture that can react with or be absorbed by the compound.Use dry, inert gases like nitrogen or argon. libretexts.org
Storage To prevent degradation and maintain purity over time.Store in a tightly sealed container inside a desiccator or glovebox. youtube.com

Lewis Acid Catalysis by Magnesium Trifluoromethanesulfonate

Fundamental Principles of Lewis Acidity in Magnesium Trifluoromethanesulfonate (B1224126)

The Lewis acidic character of magnesium trifluoromethanesulfonate is a consequence of both the electron-withdrawing nature of the triflate anion and the coordination chemistry of the magnesium ion. nbinno.comnih.gov

Electron-Withdrawing Properties of the Triflate Anion

The trifluoromethanesulfonate anion (CF3SO3⁻), commonly known as triflate, possesses strong electron-withdrawing properties due to the presence of three highly electronegative fluorine atoms. nih.gov This inductive effect significantly delocalizes the negative charge across the anion, making it a very stable and non-coordinating anion. youtube.com The stability of the triflate anion enhances the Lewis acidity of the associated magnesium cation, as the anion has a reduced tendency to donate electron density back to the metal center. dicp.ac.cn This allows the magnesium ion to more effectively accept electron pairs from other molecules, a key characteristic of a Lewis acid.

Coordination Chemistry and Complex Formation

As a Lewis acid, the magnesium ion in this compound can accept electron pairs from donor molecules, which are typically reactants in an organic synthesis. This interaction involves the formation of a coordination complex where the substrate binds to the magnesium center. nih.gov In many cases, the magnesium ion adopts a six-coordinate, octahedral geometry, often with solvent molecules or other ligands occupying some of the coordination sites. nih.gov The formation of this complex activates the substrate, making it more susceptible to nucleophilic attack and thus facilitating the desired chemical reaction. dicp.ac.cn The compound readily forms complexes with various ligands, which is a critical aspect of its catalytic activity.

Applications in Organic Synthesis

The potent Lewis acidity of this compound makes it a valuable catalyst in a range of organic reactions, enhancing both reaction rates and selectivity. nbinno.com

Acylation Reactions

This compound has been recognized for its effectiveness in catalyzing acylation reactions. nbinno.com Acylation involves the introduction of an acyl group (R-C=O) into a molecule. The Lewis acidic magnesium center activates the acylating agent, such as an acyl chloride or anhydride (B1165640), by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. Trifluoromethanesulfonic acid (TfOH), a related compound, is also a superior catalyst for acylation reactions. mdpi.com

Table 1: Comparison of Catalysts in Acylation Reactions

Catalyst Substrate Acylating Agent Conditions Outcome Reference
Trifluoromethanesulfonic acid (TfOH) Phenol Acetyl chloride Neat TfOH, r.t., 1 h C-acylation mdpi.com

Glycosylation Processes

The formation of glycosidic bonds, a key step in the synthesis of carbohydrates and glycoconjugates, can be effectively catalyzed by this compound. In these processes, the Lewis acid activates a glycosyl donor, typically by coordinating to a leaving group on the anomeric carbon. This facilitates the departure of the leaving group and the formation of a reactive oxocarbenium ion intermediate. A glycosyl acceptor can then attack this intermediate to form the desired glycosidic linkage. The stereoselectivity of glycosylation is a significant challenge, often influenced by the nature of the catalyst and reaction conditions. researchgate.net Furthermore, magnesium itself plays a crucial role in N-linked glycosylation, a vital post-translational modification of proteins. nih.gov

Epoxy Ring-Opening Reactions

This compound can also act as a catalyst in the ring-opening reactions of epoxides. Epoxides are three-membered cyclic ethers that are highly reactive due to significant ring strain. youtube.com The Lewis acidic magnesium ion coordinates to the oxygen atom of the epoxide ring, polarizing the C-O bonds and making the carbon atoms more electrophilic. libretexts.org This activation facilitates the attack of a nucleophile, leading to the opening of the ring. libretexts.org The regioselectivity of the ring-opening can be influenced by the structure of the epoxide and the reaction conditions, with attack often occurring at the more substituted carbon atom in acid-catalyzed openings. libretexts.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Magnesium triflate
Trifluoromethanesulfonic acid
Acyl chloride
Anhydride
Phenol
Acetyl chloride

Friedel-Crafts Alkylation and Acylation

This compound serves as a competent Lewis acid catalyst in Friedel-Crafts reactions, which are fundamental methods for attaching alkyl or acyl groups to aromatic rings. acs.org While a wide array of metal triflates have been recognized for their catalytic activity in these transformations, Mg(OTf)₂ offers a water-tolerant and effective option. acs.org The reaction proceeds through the activation of an alkyl or acyl halide by the Lewis acidic magnesium center, generating a reactive electrophile that then undergoes substitution onto an aromatic substrate. researchgate.net

In comparative studies, the catalytic efficacy of various metal triflates in Friedel-Crafts reactions has been evaluated. For instance, in the acylation of indole, Mg(OTf)₂ was tested alongside other triflates like those of zinc, erbium, and ytterbium, demonstrating the general utility of this class of catalysts. nih.gov While some metal triflates may exhibit higher activity or selectivity in specific contexts, Mg(OTf)₂ remains a viable and studied catalyst for these essential carbon-carbon bond-forming reactions. acs.orgnih.gov The choice of catalyst can be crucial, and in certain Friedel-Crafts acylations, Mg(OTf)₂ has been shown to provide good to excellent yields of the corresponding ketone products. acs.org

Aldol (B89426) Condensations

The aldol condensation, a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, can be effectively catalyzed by magnesium compounds. This compound, through its Lewis acidity, activates carbonyl substrates, facilitating either the formation of an enolate or the addition of a preformed enolate to an aldehyde or ketone.

Research has demonstrated the utility of magnesium salts in catalyzing direct aldol reactions. While some protocols utilize magnesium halides like MgBr₂·OEt₂ or MgCl₂ to achieve high diastereoselectivity, the underlying principle of Lewis acid activation by the magnesium ion is the same. nih.govnih.gov These reactions often proceed with high yields and can favor the formation of specific diastereomers, such as the anti-aldol adduct. nih.govnih.gov The use of magnesium oxide (MgO) as a catalyst for the aldol condensation of acetaldehyde (B116499) has also been studied, highlighting that low-coordinated Mg²⁺ ions act as strong Lewis acid sites that stabilize the acetaldehyde molecule, which is beneficial for the subsequent C-C bond formation. rsc.org While specific data tables for Mg(OTf)₂-catalyzed aldol condensations are not always prominent, the established catalytic activity of various magnesium sources in this transformation underscores its potential and relevance. nih.govnih.govrsc.org

Asymmetric Catalysis

This compound has emerged as a highly valuable Lewis acid in the field of asymmetric catalysis. Its ability to coordinate with chiral ligands creates a well-defined chiral environment that can induce high levels of stereoselectivity in a multitude of chemical reactions. The development of chiral magnesium(II) catalysts has provided efficient and practical methods for synthesizing optically active molecules.

Enantioselective Reactions with Chiral Ligands (e.g., N,N'-dioxides, bisoxazolines)

A significant breakthrough in magnesium-catalyzed asymmetric synthesis has been the use of chiral N,N'-dioxide ligands in combination with Mg(OTf)₂. This catalytic system has proven to be exceptionally effective in a wide range of enantioselective transformations. The success of the N,N'-dioxide/Mg(OTf)₂ complex stems from its ability to form a rigid, well-organized transition state, leading to excellent enantiotopic differentiation. For example, this system has been successfully applied to the asymmetric α-addition of isocyanides to alkylidene malonates, yielding 2-alkyl-5-aminooxazoles in high yields (up to 99%) and with excellent enantioselectivity (up to 96% ee). rsc.org

Chiral bisoxazoline ligands are another prominent class of ligands in asymmetric catalysis. While they are frequently paired with other metal triflates such as copper(I) or iron(II), their potential for use with magnesium(II) is also recognized. nih.govmdpi.com The combination of a chiral ligand and a metal Lewis acid like Mg(OTf)₂ creates a potent catalytic species capable of inducing chirality in the products. mdpi.com The choice of both the metal and the ligand is critical for achieving high stereoselectivity, with the ligand-substrate noncovalent interactions playing a key role in the stereochemical outcome. mdpi.com

Cocatalysis in Asymmetric Reactions (e.g., with chiral phosphoric acid, N-heterocyclic carbenes)

This compound can also function as a cocatalyst in synergistic catalytic systems. An interesting example involves its use with chiral phosphoric acids (CPAs). While CPAs are potent Brønsted acid catalysts on their own, their in-situ reaction with magnesium salts can generate chiral magnesium phosphate (B84403) complexes. These complexes can act as the true catalytic species, exhibiting different and sometimes superior activity and enantioselectivity compared to the CPA alone.

The combination of N-heterocyclic carbenes (NHCs) and magnesium has been explored in a cocatalytic system for the three-component acylcyanoalkylation of alkenes. nih.govresearchgate.net This protocol involves a radical relay mechanism and provides a transition-metal-free pathway to access complex aliphatic keto nitriles. nih.govresearchgate.net The process is believed to proceed through a single electron transfer (SET) event involving a ternary complex of the Breslow intermediate, the magnesium cocatalyst, and a cycloketone oxime ester. researchgate.net This demonstrates a novel mode of reactivity where Mg(OTf)₂ acts in concert with an organocatalyst to enable challenging transformations.

Asymmetric Hydroxyamination of β-ketoesters

The catalytic asymmetric synthesis of β-amino-α-hydroxy esters is a crucial transformation for accessing valuable chiral building blocks. While various methods exist for these transformations, such as the chloroamination of α,β-unsaturated γ-keto esters using scandium complexes or the fluorination of α-keto esters with palladium catalysts, the specific application of this compound for the asymmetric hydroxyamination of β-ketoesters is not as widely documented in the reviewed literature. nih.govnih.govbohrium.comlookchem.com The development of such reactions often relies on the careful selection of a metal catalyst and a chiral ligand to control both regio- and stereoselectivity. nih.govbohrium.com

Asymmetric Ring-Opening of Meso-Aziridines

One of the most successful applications of the chiral N,N'-dioxide/Mg(OTf)₂ system is in the asymmetric ring-opening (ARO) of meso-aziridines. nih.gov This desymmetrization reaction provides a highly efficient route to valuable, enantiomerically enriched 1,2-difunctionalized compounds. The catalyst, formed from Mg(OTf)₂ and a suitable chiral N,N'-dioxide ligand, effectively activates the aziridine (B145994) ring, allowing for nucleophilic attack with high stereocontrol. nih.gov

This methodology has been successfully applied using a variety of nucleophiles. For instance, the reaction of meso-aziridines with primary alcohols furnishes trans-β-amino ethers in good yields and with high enantioselectivities. nih.gov The versatility of the system is further demonstrated by its ability to accommodate other nucleophiles like aniline (B41778) and even water, leading to the corresponding chiral 1,2-diamines and 1,2-amino alcohols, respectively. nih.gov

Table 1: Asymmetric Ring-Opening of a Meso-Aziridine with Various Nucleophiles Catalyzed by an N,N'-Dioxide/Mg(OTf)₂ Complex

Nucleophile Product Type Yield (%) Enantiomeric Excess (ee, %)
Primary Alcohols trans-β-amino ethers Good High
Aniline 1,2-diamines Good High
Water 1,2-amino alcohols Good High

Data derived from research on chiral magnesium(II)-catalyzed asymmetric ring-opening of meso-aziridines. nih.gov

This catalytic protocol represents a powerful and direct method for the enantioselective desymmetrization of meso-aziridines, highlighting the efficacy of Mg(OTf)₂ in complex asymmetric transformations. nih.gov

Catalytic Enantioselective Intramolecular Redox Reactions

Catalytic enantioselective intramolecular redox reactions represent a sophisticated class of transformations that establish stereocenters through a process involving both oxidation and reduction within the same molecule, without the need for an external oxidant or reductant. A notable example of this is the catalytic enantioselective intramolecular hydride shift/ring closure reaction, which enables the efficient synthesis of complex cyclic structures like ring-fused tetrahydroquinolines with high levels of enantioselectivity. nih.govacs.org This redox-neutral reaction cascade is a powerful tool in modern synthetic chemistry. nih.gov

While the development of such reactions is an active area of research, the specific application of this compound as a catalyst in enantioselective intramolecular redox reactions is not extensively documented in dedicated studies. However, the known Lewis acidity of Mg(OTf)₂ suggests its potential to activate substrates for such transformations. Chiral magnesium complexes, in general, are recognized for their ability to promote a wide variety of novel asymmetric reactions, acting as mild Lewis acid catalysts. The fundamental principle of these reactions often involves the coordination of the Lewis acidic metal center to a carbonyl or imine group within the substrate. This activation facilitates an intramolecular hydride transfer, typically from a carbon atom bearing a hydrogen to the activated group, leading to the formation of a new stereocenter. The chiral ligands associated with the magnesium center are crucial for controlling the facial selectivity of the hydride transfer, thus dictating the enantiomeric outcome of the product.

Synthesis of Fluorinated Compounds

This compound (Mg(OTf)₂) is recognized as an effective Lewis acid catalyst for the synthesis of fluorinated organic compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, making this a critical area of research, particularly in the pharmaceutical and agrochemical industries. Studies have demonstrated that Mg(OTf)₂ can significantly enhance the yields of fluorinated products compared to traditional catalysts.

The catalytic role of this compound in these reactions stems from its strong Lewis acidity, which allows it to activate substrates containing fluorine or those intended for fluorination. For instance, it can facilitate the introduction of fluorine-containing moieties into a molecular scaffold. The stability of Mg(OTf)₂ under various reaction conditions, including at elevated temperatures and in the presence of moisture, further adds to its utility in these synthetic applications.

Double Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction proceeds through the formation of an enolate, which then acts as the nucleophile. masterorganicchemistry.com While the term "double Michael addition" can refer to a sequence of two Michael additions, it often describes a tandem or cascade reaction where an initial Michael addition is followed by a subsequent intramolecular cyclization or another intermolecular addition, leading to the rapid construction of complex molecular architectures.

This compound, particularly in the form of its chiral complexes, has been shown to be a potent catalyst for asymmetric Michael additions, achieving high enantiomeric excess (>99% ee). The Lewis acidic magnesium center activates the α,β-unsaturated acceptor, facilitating the nucleophilic attack of the Michael donor. The chiral ligands coordinated to the magnesium ion control the stereochemical outcome of the reaction.

While specific examples of double Michael additions catalyzed directly by this compound are not extensively detailed, the established capability of chiral Mg(OTf)₂ complexes in promoting asymmetric single Michael additions provides a strong basis for their potential application in tandem conjugate addition sequences. acs.org Such sequences are powerful strategies in organic synthesis for building complex molecules efficiently. nih.gov

Amidation Reactions

Amidation, the formation of an amide bond, is one of the most important reactions in organic and medicinal chemistry due to the prevalence of the amide linkage in peptides, proteins, and pharmaceuticals. Direct amidation, the coupling of a carboxylic acid and an amine, is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. nih.gov Consequently, catalytic methods are highly sought after.

The role of metal catalysts in direct amidation is a significant area of research, with various metal salts and complexes being investigated. diva-portal.orgnih.gov In the context of magnesium-based catalysts, metallic magnesium has been reported to show catalytic activity in direct amidation reactions. diva-portal.org However, the specific use of this compound as a catalyst for the direct coupling of carboxylic acids or esters with amines is not prominently featured in the literature. In some studies involving lanthanide triflates for ester synthesis from primary amides, magnesium triflate was tested and showed little to no catalytic activity under the specific conditions examined. nih.gov This suggests that while magnesium compounds can catalyze certain amidation-related transformations, Mg(OTf)₂ may not be a universally effective catalyst for all types of amide bond formation.

Silylation Reactions

Silylation is a common chemical process that involves the introduction of a silyl (B83357) group (-SiR₃) into a molecule, most often to protect a functional group, such as an alcohol. The reaction typically involves the use of a silylating agent, like a silyl chloride or silyl triflate, and is often facilitated by a catalyst.

This compound can act as a Lewis acid catalyst in silylation reactions. Its role is to activate either the silylating agent or the substrate containing the functional group to be silylated. For instance, by coordinating to the oxygen atom of an alcohol, the magnesium ion increases the nucleophilicity of the oxygen, making it more reactive towards the silylating agent. Alternatively, it can activate the silylating agent itself. While manganese-based catalysts have been specifically studied for the dehydrogenative silylation of alkenes, the general principle of Lewis acid catalysis is broadly applicable to silylation reactions. nih.gov The use of a catalyst like this compound can enhance reaction rates and allow for milder reaction conditions.

Nucleophilic Substitutions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile displaces a leaving group on a substrate. libretexts.org These reactions can proceed through different mechanisms, such as the bimolecular Sₙ2 mechanism or a stepwise Sₙ1 pathway. libretexts.orgnih.govucl.ac.uk this compound plays a significant role in facilitating these reactions primarily through its function as a potent Lewis acid.

By coordinating to the leaving group, the magnesium ion in Mg(OTf)₂ makes it a better leaving group, thereby promoting the nucleophilic attack. This is particularly effective for substrates where the leaving group is an oxygen-containing functional group, such as an alcohol or an ether. The strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anions enhances the Lewis acidity of the magnesium center.

Furthermore, the triflate anion (TfO⁻) itself, while being an excellent leaving group, can also act as a nucleophile under certain conditions. nih.gov There are numerous examples in the literature where the triflate ion participates in nucleophilic substitution, either as a stoichiometric reagent or as a catalytic nucleophile. nih.gov This dual reactivity, where the magnesium cation acts as a Lewis acid and the triflate anion can potentially act as a nucleophile, makes this compound a versatile reagent in the realm of nucleophilic substitution reactions. nih.gov

Polymerization Reactions

This compound is utilized in the field of polymer chemistry, notably in polymerization reactions. It is particularly relevant in the context of ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. nih.govbohrium.com This class of polymerization is of significant interest as it produces biodegradable and biocompatible polyesters with applications in the biomedical field and for environmentally friendly packaging. bohrium.com

Magnesium-based complexes are attractive as initiators or catalysts for ROP because magnesium is a biocompatible metal. nih.govresearchgate.net In these reactions, the magnesium compound initiates the polymerization, often through a coordination-insertion mechanism. nih.gov The magnesium center coordinates to the carbonyl oxygen of the cyclic ester, activating it towards nucleophilic attack by the initiating species (e.g., an alkoxide) or the growing polymer chain. nih.govrsc.orgresearchgate.net

This compound is also employed as a salt in the preparation of gel polymer electrolytes (GPEs) for solid-state magnesium batteries. researchgate.netpsu.edu In these systems, the salt is dissolved in a polymer matrix, such as poly(methylmethacrylate) (B3431434) (PMMA), along with plasticizers. researchgate.netpsu.edu The resulting gel provides ionic conductivity for Mg²⁺ ions, which is essential for the battery's function. researchgate.net The properties of the electrolyte, such as ionic conductivity and thermal stability, are influenced by the concentration of the magnesium triflate salt. researchgate.netpsu.edu

Catalytic Mechanism and Reaction Kinetics

This compound, Mg(OTf)₂, functions as an effective Lewis acid catalyst due to the electron-deficient nature of the magnesium(II) ion. The catalytic mechanism hinges on the ability of the Mg²⁺ center to accept electron pairs from substrate molecules. rsc.org In reactions involving carbonyl compounds, for instance, the magnesium ion coordinates to the carbonyl oxygen. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. By coordinating to the substrate, Mg(OTf)₂ stabilizes the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate.

The trifluoromethanesulfonate (triflate, OTf) anion is a large, non-nucleophilic counterion with a highly delocalized negative charge. This characteristic is crucial as it prevents the anion from competing with the nucleophile for the activated electrophile, allowing the desired reaction to proceed efficiently.

The catalytic performance of Mg(OTf)₂ has been evaluated in various organic transformations. One representative example is the Friedel-Crafts acylation, a fundamental reaction for forming carbon-carbon bonds with aromatic compounds. In a comparative study, the efficacy of several metal triflates in catalyzing the benzoylation of anisole (B1667542) with benzoic anhydride was investigated. The results highlight the catalytic activity of Mg(OTf)₂ relative to other metal triflates under specific reaction conditions. nih.govacs.org

***Table 1:** Comparison of Metal Triflate Catalysts in the Friedel-Crafts Benzoylation of Anisole. nih.govacs.org*

Solvent Effects in Catalytic Reactions

The choice of solvent can significantly influence the outcome of reactions catalyzed by this compound. The solvent's polarity and coordinating ability can affect the solubility of the catalyst and reactants, the stability of intermediates and transition states, and the effective Lewis acidity of the catalyst itself.

Acetonitrile (B52724) (CH₃CN) is a polar aprotic solvent frequently employed in organic synthesis. Its ability to dissolve a wide range of organic compounds and inorganic salts, including this compound, makes it a versatile reaction medium. In the context of Lewis acid catalysis, the role of acetonitrile can be complex. As a coordinating solvent, it can interact with the Mg²⁺ center. This interaction can sometimes modulate the catalyst's activity.

The optimization of solvent is crucial for catalytic efficiency. In the asymmetric α-addition of isocyanides to alkylidene malonates using a chiral N,N'-dioxide/Mg(OTf)₂ complex, various solvents were screened to maximize yield and enantioselectivity. Dichloromethane (CH₂Cl₂) was found to be the optimal solvent in this specific system, providing nearly quantitative yield. rsc.orgnih.gov However, studies on other metal triflate-catalyzed reactions, such as the Friedel-Crafts acylation with copper(II) triflate, have shown that acetonitrile can lead to better regioselectivity compared to other solvents, although conversion rates might be higher in ionic liquids. liv.ac.uk

***Table 2:** Effect of Solvent on the Enantioselective α-Addition of Isocyanide Catalyzed by a N,N'-dioxide/Mg(OTf)₂ Complex (Data derived from related studies for illustrative comparison). rsc.orgnih.gov*

A significant advantage of metal triflates, including Mg(OTf)₂, is their notable tolerance to water and other protic solvents compared to traditional Lewis acids like aluminum chloride (AlCl₃). nih.govacs.org This property alleviates the need for strictly anhydrous reaction conditions, which are often difficult and costly to maintain. The stability of Mg(OTf)₂ in the presence of water is attributed to the equilibrium between the hydrated metal ion and the substrate-coordinated species. liv.ac.uk

The mechanism of "water tolerance" can be nuanced. Research on other metal triflates, such as scandium triflate (Sc(OTf)₃), in acetonitrile has suggested that the Lewis acid can undergo hydrolysis with trace amounts of water to generate triflic acid (TfOH), a powerful Brønsted acid. acs.org This in-situ generated Brønsted acid may then be the true catalytic species in certain reactions. This phenomenon implies that the catalytic activity observed might be a result of either Lewis or Brønsted acid catalysis, depending on the specific reaction conditions and substrates. While Mg(OTf)₂ is considered water-tolerant, its catalytic efficiency can be affected by the concentration of water. For some processes, while trace water is tolerated, excess water can inhibit the reaction, likely by excessively hydrating the metal center and preventing substrate coordination. bohrium.comacs.org

Table of Mentioned Compounds

Magnesium Trifluoromethanesulfonate in Electrochemical Systems

Electrolyte Applications in Battery Technologies

Magnesium trifluoromethanesulfonate (B1224126) serves as a crucial electrolyte component in various battery systems. Electrolytes are essential for the functioning of batteries, as they facilitate the movement of ions between the anode and cathode during charging and discharging cycles. The choice of electrolyte significantly impacts the battery's performance, including its energy density, power density, cycle life, and safety.

Magnesium-Ion Batteries

Magnesium-ion batteries (MIBs) are considered a promising alternative to lithium-ion batteries due to the natural abundance, lower cost, and higher theoretical volumetric capacity of magnesium. nih.govnih.gov However, the development of practical MIBs has been hindered by several challenges, a primary one being the lack of suitable electrolytes. nih.govbohrium.com

Magnesium trifluoromethanesulfonate is a key salt used in the formulation of non-aqueous electrolytes for MIBs. nih.govmdpi.com Unlike many simple magnesium salts, it can be dissolved in various organic solvents to form an electrolyte that allows for the reversible deposition and stripping of magnesium, a fundamental requirement for a rechargeable magnesium battery. capes.gov.brrsc.org It is considered a non-nucleophilic salt, which makes it easier to handle and more affordable compared to some other common magnesium salts like magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)2). nih.gov

A critical parameter for any electrolyte is its ionic conductivity, which is a measure of its ability to conduct ions. Higher ionic conductivity generally leads to better battery performance, especially at high charge and discharge rates. This compound has been investigated for its potential to enhance the ionic conductivity of electrolytes, particularly in polymer-based systems.

In solid polymer electrolytes (SPEs), which offer potential safety advantages over liquid electrolytes, the addition of this compound can increase the concentration of mobile charge carriers (Mg²⁺ ions). mdpi.com For instance, in a study involving a chitosan (B1678972):polyvinyl alcohol (PVA) blend, the incorporation of this compound was essential for creating a magnesium ion-conducting polymer electrolyte. mdpi.com Another study on electrospun poly(ethylene oxide) (PEO) based electrolytes with Mg(TFSI)₂ demonstrated that these systems can achieve high ionic conductivities, exceeding 10⁻⁵ S/cm at room temperature. tum.de Research has also shown that combining this compound with other materials, such as ionic liquids or plasticizers like glycerol (B35011), can further boost the ionic conductivity of polymer electrolytes. mdpi.com For example, a polymer electrolyte composed of polyvinylidene fluoride (B91410) (PVDF), tetraethylene glycol dimethyl ether (TEGDME), succinonitrile (B93025) (SN), and magnesium triflate saw its conductivity increase to approximately 10⁻⁵ S/cm at room temperature as the salt concentration was increased. researchgate.net

The performance of a this compound-based electrolyte is highly dependent on its specific formulation, including the choice of solvent and the presence of additives. bohrium.comacs.org For instance, this compound itself has limited solubility in some common ethereal solvents. bohrium.com To overcome this, researchers have developed formulations that include co-salts like magnesium chloride (MgCl₂) or Lewis acids such as aluminum chloride (AlCl₃). bohrium.comacs.org

A notable example is an electrolyte developed by dissolving Mg(CF₃SO₃)₂ and AlCl₃ in a mixture of tetrahydrofuran (B95107) and tetraglyme. nih.govacs.org This formulation, further modified with anthracene (B1667546) and MgCl₂, exhibited a suitable ionic conductivity of 1.88 mS/cm⁻¹ and good anodic stability. nih.govacs.org Another effective formulation involves combining magnesium triflate and magnesium chloride in monoglyme, which enables highly reversible magnesium deposition with a high coulombic efficiency of 99.4% over 1,000 cycles. researchgate.net

Performance of Different this compound Electrolyte Formulations

Electrolyte CompositionSolventIonic Conductivity (mS/cm⁻¹)Anodic Stability (V)Coulombic Efficiency (%)Reference
Mg(CF₃SO₃)₂-AlCl₃ with anthracene and MgCl₂Tetrahydrofuran/Tetraglyme1.883.25 (on Pt)Not specified nih.govacs.org
0.3 M Mg(OTf)₂ + 0.2 M MgCl₂DMENot specifiedNot specified99.4 (over 1000 cycles) bohrium.comresearchgate.net

Specifically, electrolytes containing this compound have demonstrated good compatibility with sulfur cathodes, which are attractive due to their high theoretical capacity. nih.govacs.org A study reported that an electrolyte modulated with lithium-salt additives was applicable for magnesium-sulfur (Mg-S) batteries. nih.govacs.org Furthermore, a prototype magnesium battery using a Mo₆S₈ cathode and a magnesium triflate-based electrolyte demonstrated stable cycling performance for over 100 cycles. bohrium.comresearchgate.net Research has also shown compatibility with a radical polymer cathode charged to a high voltage of 3.4 V versus Mg/Mg²⁺. capes.gov.br

A critical aspect of battery performance is the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode. The SEI is a passivation layer formed from the decomposition products of the electrolyte. An ideal SEI should be electronically insulating but ionically conducting, allowing for the passage of Mg²⁺ ions while preventing further electrolyte decomposition.

The formation of a robust and effective SEI is a significant challenge in MIBs. bohrium.com Post-mortem analysis of cells using a magnesium triflate and magnesium chloride in monoglyme electrolyte revealed the formation of a robust SEI, which was credited with improving the kinetics at the magnesium electrode. bohrium.comresearchgate.net This SEI consists of both organic and inorganic components. bohrium.com Ab initio molecular dynamics simulations have provided insights into the initial degradation reactions of the electrolyte at the anode surface, which are dependent on the structure of the magnesium salt species. nih.govresearchgate.net The dissociation of the trifluoromethanesulfonate anion can lead to the formation of a complex mixture of components in the initial SEI layer. nih.govresearchgate.net

Cyclic Stability and Coulombic Efficiency

The performance of rechargeable magnesium batteries is critically dependent on the electrolyte's ability to facilitate reversible plating and stripping of magnesium metal with high efficiency. The coulombic efficiency (CE), the ratio of charge extracted during discharge to the charge supplied during charging, is a key metric for evaluating this reversibility.

Simple electrolytes based on this compound alone have historically shown poor performance. However, significant improvements have been achieved through strategic formulation. Research has demonstrated that an electrolyte comprising 0.3 M magnesium triflate with 0.2 M magnesium chloride in 1,2-dimethoxyethane (B42094) (DME) enables highly reversible and conditioning-free magnesium deposition. researchgate.net In tests using an Mg//Al asymmetric cell, this formulation achieved an average coulombic efficiency of 99.4% over 1,000 cycles. researchgate.net

Similarly, another study on an improved electrolyte based on dissolving Mg(OTf)₂, magnesium chloride (MgCl₂), and aluminum chloride (AlCl₃) in DME reported a high efficiency of 99.1%. frontiersin.org These high CE values, sustained over extensive cycling, indicate that a robust and stable solid electrolyte interphase (SEI) forms on the magnesium electrode, preventing parasitic side reactions and enabling efficient charge transfer. researchgate.net The long-term cycling stability, even at high current densities, underscores the potential of these rationally designed magnesium triflate-based electrolytes. researchgate.netresearchgate.net

Electrolyte CompositionCoulombic Efficiency (%)OverpotentialElectrochemical Stability Window (V)Current CollectorSource
0.3 M Mg(OTf)₂ + 0.2 M MgCl₂ in DME99.4% (average over 1000 cycles)LowNot specifiedAl researchgate.net
Mg(OTf)₂, MgCl₂, AlCl₃ in DME99.1%Low~3.5 VMo frontiersin.orgwhut.edu.cn
Mg(CF₃SO₃)₂–AlCl₃–MgCl₂–anthracene in THF/tetraglymeNot specifiedLow3.25 VPt nih.govacs.org
Mg(CF₃SO₃)₂–AlCl₃–MgCl₂–anthracene in THF/tetraglymeNot specifiedLow2.5 VStainless Steel (SS) nih.govacs.org
Mg(CF₃SO₃)₂–AlCl₃–MgCl₂–anthracene in THF/tetraglymeNot specifiedLow2.0 VCu nih.govacs.org
Mg(CF₃SO₃)₂–AlCl₃–MgCl₂–anthracene in THF/tetraglymeNot specifiedLow1.85 VAl nih.govacs.org
Overpotential and Electrochemical Stability Window

Overpotential, the difference between the theoretical and actual voltage required for an electrochemical reaction, and the electrochemical stability window (ESW), the voltage range over which the electrolyte remains stable without decomposing, are crucial parameters. An ideal electrolyte exhibits low overpotential for Mg deposition/dissolution and a wide ESW to accommodate high-voltage cathodes.

Electrolytes based on this compound, when properly modified, have shown promising results. An electrolyte developed from Mg(CF₃SO₃)₂–AlCl₃ dissolved in a mixture of tetrahydrofuran (THF) and tetraglyme, and further modified with anthracene and MgCl₂, demonstrated a low overpotential for Mg deposition and dissolution. nih.govacs.org This formulation exhibited moderate anodic stability, with an ESW of 3.25 V on a platinum (Pt) electrode, 2.5 V on stainless steel (SS), 2.0 V on copper (Cu), and 1.85 V on aluminum (Al). nih.govacs.org

Another system, referred to as the MTB electrolyte, composed of Mg(CF₃SO₃)₂, MgCl₂, and AlCl₃ in DME, showed an even higher oxidative stability of up to 3.5 V on a molybdenum (Mo) current collector. whut.edu.cn In polymer systems, a gel polymer electrolyte made of poly(methyl methacrylate) (PMMA) with magnesium triflate was found to have an electrochemical stability window of 2.42 V. psu.edu These wide stability windows are essential for developing high-energy-density rechargeable magnesium batteries.

Influence of Impurities in Solvents

The performance of magnesium electrolytes is highly sensitive to impurities, particularly water. Trace amounts of water (H₂O) can react with the magnesium anode to form a passive, insulating layer of magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), which impedes the plating and stripping process and increases overpotential. nih.gov

While many magnesium salts are hygroscopic, this compound has been noted to possess a stronger hydrophobic property compared to the more commonly studied magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂), making it less prone to deliquescence when exposed to air. researchgate.net This is a significant practical advantage.

Despite this, controlling moisture content is critical. A common strategy to mitigate the effects of trace water is the addition of components that act as scavengers. For instance, adding MgCl₂ to the electrolyte formulation helps to consume water impurities. frontiersin.org In many experimental setups, excess magnesium powder is also employed to eliminate any residual water that may originate from the salts or solvents. researchgate.net The management of these impurities is a fatal factor in achieving the high coulombic efficiencies and low overpotentials necessary for practical battery operation. researchgate.net

Lithium-Ion Batteries (as electrolyte component)

While this compound is primarily researched for magnesium batteries, the use of related magnesium salts as additives in lithium-ion battery (LIB) electrolytes has been explored. Specifically, the closely related compound magnesium bis(trifluoromethanesulfonyl)amide, also known as Mg(TFSA)₂ or Mg(TFSI)₂, has been investigated as an electrolyte additive to address key challenges in LIBs, particularly those using lithium metal anodes. greencarcongress.com

The primary motivation for using Mg(TFSA)₂ is to suppress the growth of lithium dendrites, which are needle-like structures that can form during charging, leading to internal short circuits and battery failure. greencarcongress.com The proposed mechanism involves the preferential reduction of Mg²⁺ ions on the electrode surface due to their higher standard electrode potential compared to Li⁺. greencarcongress.com Subsequently, as lithium deposits, it forms a binary Li-Mg alloy with the pre-deposited magnesium. This alloying process helps to promote more uniform deposition and inhibit the formation of dendritic structures. greencarcongress.com

Polymer Electrolyte Research

To overcome the safety issues associated with liquid electrolytes, such as leakage and flammability, significant research has focused on developing solid-state and quasi-solid-state electrolytes. This compound is a key salt used in the development of both solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) for magnesium batteries.

Solid Polymer Electrolytes (SPEs)

SPEs consist of a magnesium salt dissolved in a solid polymer matrix, offering a completely solid-state battery design. Research in this area includes the use of various polymer hosts. Porous solid polymer electrolyte membranes (SPEMs) have been fabricated using polyvinylidene fluoride-co-hexafluoropropylene (PVDF-co-HFP) with magnesium triflate (referred to as MgTf3 in the study), with investigations focusing on the structural and morphological properties of the resulting membranes. researchgate.net

Other studies have explored polycarbonate-based polymer electrolytes, comparing the behavior of Mg(TFSI)₂ with other magnesium salts. nih.gov In a system using a poly(2-butyl-2-ethyltrimethylene-carbonate) host, the electrolyte with Mg(TFSI)₂ demonstrated an oxidative stability of 4.7 V. nih.gov A key area of research is the transition from traditional "salt-in-polymer" electrolytes, where the polymer is the main component, to "polymer-in-salt" electrolytes, where the salt concentration is very high, which can lead to improved ionic conductivity. nih.gov While much of the detailed work has been done with the related Mg(TFSI)₂ salt, these studies provide a foundational understanding for the development of true solid-state magnesium batteries using salts like this compound.

Gel Polymer Electrolytes (GPEs)

GPEs represent a compromise between liquid and solid electrolytes, where a liquid electrolyte containing the magnesium salt is entrapped within a polymer matrix. This approach yields flexible, free-standing films with higher ionic conductivity than SPEs.

Several polymer hosts have been successfully used to create GPEs with this compound. One study focused on a system using poly(vinyl alcohol) (PVA) as the polymer host, plasticized with ethylene (B1197577) carbonate (EC). uitm.edu.my The ionic conductivity increased with the addition of the plasticizer, reaching an optimal value of 1.26 x 10⁻⁴ S·cm⁻¹ with 50 wt.% of EC. uitm.edu.my

Another well-studied system uses poly(methyl methacrylate) (PMMA) as the host. A GPE film optimized for minimum liquid content and maximum conductivity was developed using magnesium triflate with propylene (B89431) carbonate and ethylene carbonate as plasticizers. researchgate.net A detailed study of a PMMA-based GPE with magnesium triflate in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) reported a maximum ionic conductivity of 5.58 × 10⁻⁵ S cm⁻¹. psu.edu This electrolyte also exhibited a Mg²⁺ ion transference number of 0.37 and an electrochemical stability of 2.42 V, demonstrating its potential for application in electrochemical devices like electric double-layer capacitors. psu.edu

Electrolyte TypePolymer HostCompositionIonic Conductivity (S cm⁻¹)Mg²⁺ Transference Number (t₊)Stability Window (V)Source
GPEPoly(vinyl alcohol) (PVA)PVA-Mg(OTf)₂ with 50 wt.% Ethylene Carbonate (EC)1.26 x 10⁻⁴Not specifiedNot specified uitm.edu.my
GPEPoly(methyl methacrylate) (PMMA)40 wt.% PMMA + 60 wt.% of 0.4 M Mg(OTf)₂ in EC:DEC (2:1)5.58 x 10⁻⁵0.372.42 psu.edu
GPEChitosan (CS):PVACS:PVA:Mg(CF₃SO₃)₂ with 42 wt.% glycerol1.016 x 10⁻⁵Not specified2.4 mdpi.com

Polymer Blends

The blending of polymers is a strategic approach to enhance the electrochemical and mechanical properties of solid polymer electrolytes. By combining different polymers, it is possible to create materials with tailored characteristics, such as increased ionic conductivity and improved thermal stability. This section delves into the performance of this compound in several key polymer blends.

In a study involving a blend of Poly(ethylene glycol) (PEG) and Poly(ethyl methacrylate) (PEMA) , the optimal ionic conductivity was achieved at a specific blend ratio and salt concentration. A blend of 0.72 PEG / 0.18 PEMA with 10 wt.% of this compound exhibited an ionic conductivity of 3.13 × 10⁻⁶ S/cm at ambient temperature. Further investigation into varying the salt concentration in this polymer blend system led to an even higher ionic conductivity of 1.85 × 10⁻⁵ S/cm. tarc.edu.my

A blend of Chitosan (CS) and Poly(vinyl alcohol) (PVA) has also been investigated as a host for this compound. In a plasticized system, the introduction of the magnesium salt into the CS:PVA blend is a key factor in facilitating ion conduction. The interaction between the polymers and the salt helps to create pathways for magnesium ion transport within the electrolyte. mdpi.comnih.gov One study reported that a CS:PVA blend doped with this compound and plasticized with glycerol reached a maximum DC ionic conductivity of 1.016 × 10⁻⁵ S cm⁻¹. mdpi.com This system demonstrated an electrochemical stability window of up to 2.4 V. mdpi.com

Research into Chitosan-grafted-Poly(methyl methacrylate) (Ch-g-PMMA) has shown promising results. When plasticized with glycerol, a Ch-g-PMMA polymer electrolyte containing this compound achieved a high ionic conductivity. The interaction between the grafted polymer, the salt, and the plasticizer was confirmed through spectroscopic analysis. wu.ac.thresearchgate.net

While detailed data for standalone Poly(vinylidene fluoride) (PVDF) with this compound is limited, studies on related systems provide some insights. For instance, a gel polymer electrolyte based on a PVDF-copolymer with this compound has been explored for magnesium battery applications. researchgate.net

Polymer BlendSalt ConcentrationIonic Conductivity (S/cm)Temperature
0.72 PEG / 0.18 PEMA10 wt.% Mg(CF₃SO₃)₂3.13 × 10⁻⁶Ambient
PEG/PEMAVaried Mg(CF₃SO₃)₂1.85 × 10⁻⁵Ambient
CS:PVA40 wt.% Mg(CF₃SO₃)₂ (plasticized)1.016 × 10⁻⁵Room Temperature

Impact of Plasticizers

Plasticizers are low molecular weight compounds added to polymer electrolytes to increase their ionic conductivity. They work by reducing the crystallinity of the polymer matrix, increasing the segmental motion of the polymer chains, and enhancing the dissociation of the salt, thereby facilitating the movement of ions.

Glycerol has been shown to significantly enhance the ionic conductivity of this compound-based polymer electrolytes. In a Chitosan (CS) and Poly(vinyl alcohol) (PVA) blend, the addition of 42 wt.% glycerol resulted in a maximum DC ionic conductivity of 1.016 × 10⁻⁵ S cm⁻¹. mdpi.comnih.gov The glycerol molecules are believed to disrupt the columbic interactions within the ionic crystal of the salt, leading to an increase in free ions and greater film flexibility. mdpi.com Similarly, in a Chitosan-grafted-Poly(methyl methacrylate) (Ch-g-PMMA) system, the incorporation of glycerol was crucial for achieving high ionic conductivity. The highest conductivity of 1.50 × 10⁻⁴ S·cm⁻¹ was observed with the addition of 50 wt% glycerol. wu.ac.thresearchgate.net

Polymer SystemPlasticizerPlasticizer Concentration (wt.%)Ionic Conductivity (S/cm)
CS:PVA:Mg(CF₃SO₃)₂Glycerol421.016 × 10⁻⁵
Ch-g-PMMA:Mg(CF₃SO₃)₂Glycerol01.49 × 10⁻⁵
Ch-g-PMMA:Mg(CF₃SO₃)₂Glycerol204.85 × 10⁻⁶
Ch-g-PMMA:Mg(CF₃SO₃)₂Glycerol302.30 × 10⁻⁶
Ch-g-PMMA:Mg(CF₃SO₃)₂Glycerol401.04 × 10⁻⁵
Ch-g-PMMA:Mg(CF₃SO₃)₂Glycerol501.50 × 10⁻⁴

Ethylene carbonate (EC) is another effective plasticizer. In a Poly(vinyl alcohol) (PVA)–this compound system, the ionic conductivity increased significantly with the addition of EC. The unplasticized PVA-Mg(CF₃SO₃)₂ electrolyte exhibited a conductivity of 1.82 x 10⁻⁸ S/cm. uitm.edu.my Upon adding 20 wt.% of EC, the conductivity rose to 2.85 x 10⁻⁶ S/cm, and reached an optimum value of 1.26 × 10⁻⁴ S/cm with 50 wt.% of EC. uitm.edu.my This enhancement is attributed to the increased degree of salt dissociation and greater segmental motion and flexibility of the polymer chains. uitm.edu.my In a Poly(methyl methacrylate) (PMMA)-based gel polymer electrolyte, a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) was used as a plasticizer for a 0.4 M this compound solution. The highest conductivity of the liquid electrolyte was found with an EC:DEC weight ratio of 2:1. psu.edu

Polymer SystemPlasticizerPlasticizer Concentration (wt.%)Ionic Conductivity (S/cm)
PVA-Mg(CF₃SO₃)₂Ethylene Carbonate (EC)01.82 x 10⁻⁸
PVA-Mg(CF₃SO₃)₂Ethylene Carbonate (EC)202.85 x 10⁻⁶
PVA-Mg(CF₃SO₃)₂Ethylene Carbonate (EC)501.26 × 10⁻⁴

Incorporation of Nanofillers

The addition of inorganic nanofillers, such as metal oxides, into polymer electrolytes is a well-established method to improve their ionic conductivity and mechanical stability. These nanofillers can disrupt the crystalline structure of the polymer, creating more amorphous regions that facilitate ion transport.

The incorporation of magnesium oxide (MgO) nanoparticles has been shown to enhance the properties of polymer electrolytes containing this compound. In a study involving a Poly(ethyl methacrylate) (PEMA)-based nanocomposite polymer electrolyte, the addition of 1 wt% of MgO nanofiller improved the room temperature ionic conductivity to 10⁻⁵ S/cm. wu.ac.th This nanocomposite electrolyte also exhibited Arrhenius-like behavior with the ionic conductivity reaching 3.78 × 10⁻⁴ S/cm at 100°C. wu.ac.th The introduction of MgO nanofillers into a blended matrix of PMMA and PVDF with this compound and ethylene carbonate as a plasticizer was also found to promote an amorphous nature, which is expected to lead to higher ionic conduction. e-journals.in

Advanced Materials Science and Engineering Applications

Development of Advanced Materials

Magnesium trifluoromethanesulfonate (B1224126) plays a crucial role in the creation of advanced materials, particularly in the domain of electrochemical energy storage. It is a key component in the development of polymer electrolytes for magnesium-based batteries. These batteries are considered a promising alternative to lithium-ion technology due to the higher natural abundance and volumetric capacity of magnesium. The salt's ability to dissociate and provide Mg²⁺ ions within a polymer matrix is fundamental to the electrolyte's function.

Furthermore, its application extends to the synthesis of nanocomposite solid polymer electrolytes. For instance, the introduction of magnesium triflate into a blended polymer matrix of poly(methyl methacrylate) (PMMA) and poly(vinylidene fluoride) (PVDF), along with MgO nanofillers, demonstrates a sophisticated approach to creating advanced electrolyte systems. e-journals.in The interaction between the magnesium salt and the polymer backbone can enhance the amorphous nature of the material, which in turn facilitates higher ionic conductivity. e-journals.in

Polymers and Composites

The incorporation of magnesium trifluoromethanesulfonate into polymer matrices has been shown to significantly modify and enhance their physical properties. As a salt, it interacts with the polymer chains, influencing their arrangement and mobility, which leads to improvements in both mechanical strength and thermal stability.

The addition of magnesium triflate to various polymers can lead to a notable improvement in their mechanical properties. In plasticized polymer electrolyte membranes, the presence of the magnesium salt has been shown to result in a flexible material with a significant Young's modulus and mechanical strength. For example, a gel polymer electrolyte film of poly(methylmethacrylate) (B3431434) and magnesium triflate demonstrated robust mechanical properties suitable for solid-state battery applications. researchgate.net

Studies on polymer blends, such as chitosan (B1678972) (CS) and polyvinyl alcohol (PVA) plasticized with glycerol (B35011) and containing magnesium triflate, have also been conducted. mdpi.com The interactions between the magnesium ions and the polymer chains can lead to a more rigid structure, thereby enhancing the mechanical integrity of the composite material. The addition of magnesium particles to a polymer matrix is a known strategy for improving mechanical properties. mdpi.com

Table 1: Effect of Magnesium Triflate on Mechanical Properties of a Plasticized Polymer Electrolyte

Property Value
Young's Modulus 100 N mm⁻²
Mechanical Strength 2 Kgf
Stress Endurance 6 N mm⁻²
Strain Endurance 7 N mm⁻²

Data sourced from a study on a plasticized polymer electrolyte membrane containing magnesium salt. researchgate.net

This compound can also contribute to the thermal stability of polymer composites. The thermal properties of polymer electrolytes are critical for their application in devices that may operate at elevated temperatures. Research on a poly(ethylene glycol) (PEG) and poly(ethyl methacrylate) (PEMA) polymer blend electrolyte containing magnesium triflate showed a thermal stability up to 372.78°C. tarc.edu.my In another system, the thermal stability was even higher, reaching 488.82°C. tarc.edu.my

The interaction of the magnesium salt with the polymer matrix can restrict the segmental motion of the polymer chains, which can increase the energy required for thermal degradation. Thermogravimetric analysis (TGA) is a common technique used to evaluate this effect. For instance, the degradation of poly(methyl methacrylate) (PMMA) occurs in a two-step process, and the presence of nanofillers like clays, which can have similar interaction effects as salts, has been shown to have a stabilizing effect, particularly on the first degradation step. mdpi.compsu.edu

Table 2: Thermal Properties of PEG/PEMA Polymer Blend Electrolyte with Magnesium Triflate

Property System 1 System 2
Glass Transition Temperature (Tg) 5.27°C 5.77°C
Melting Temperature (Tm) 49.06°C 48.62°C
Thermal Stability (TGA) 372.78°C 488.82°C

Data from a study on two different compositions of PEG/PEMA with magnesium triflate. tarc.edu.my

Ionic Liquids Precursor

While this compound is not a direct precursor in the sense that it forms the cation or anion of the ionic liquid itself, it is a key component in the formulation of ionic liquid-based electrolytes, particularly for magnesium batteries. Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered promising electrolytes due to their low volatility, high thermal stability, and wide electrochemical windows. youtube.com

In the context of magnesium batteries, magnesium triflate is dissolved in ionic liquids or mixtures containing ionic liquids to create a functional electrolyte. sci-hub.se For example, solid polymer electrolytes have been prepared using polyethylene (B3416737) oxide (PEO) complexed with magnesium triflate and incorporating an ionic liquid like 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)imide (PYR14TFSI). researchgate.net The synthesis of triflate anion ionic liquids often involves a metathesis reaction of corresponding chlorides or bromides with metal triflates. nih.gov Another method is the direct alkylation of organic bases with methyl or ethyl trifluoromethanesulfonate. mdpi.com These processes highlight the role of triflate-containing compounds in the broader synthesis of ionic liquids.

The development of "solvate" ionic liquids, where glymes are mixed with Mg(TFSI)₂ (a related magnesium salt), demonstrates another approach where the magnesium salt and a solvent form a complex that behaves like an ionic liquid. researchgate.net This further illustrates the integral role of magnesium salts like the triflate in advancing ionic liquid electrolyte systems for next-generation batteries.

Biological Interactions and Biochemical Research

Interactions with Biomolecules

Magnesium trifluoromethanesulfonate's primary mode of interaction with biomolecules is anticipated to be through its function as a Lewis acid, a substance that can accept an electron pair. This property allows it to interact with electron-rich sites on biomolecules such as proteins and nucleic acids. The magnesium ion (Mg²⁺) itself has a strong affinity for oxygen atoms present in various biomolecules, which can be a factor in these interactions.

In non-biological contexts, such as in polymer electrolytes, magnesium trifluoromethanesulfonate (B1224126) has been shown to enhance ionic conductivity, indicating its capacity to interact with polymer chains and influence their properties. Research has also demonstrated ion–dipole interactions between the Mg²⁺ ions of this compound and solvents like tetrahydrofuran (B95107), suggesting a similar potential for interaction with polar functional groups on biological macromolecules. acs.org Furthermore, in specific chemical setups, anthracene (B1667546) has been used as a coordinating ligand to stabilize the Mg²⁺ ions from this compound, highlighting the ion's ability to form coordination complexes. acs.orgnih.gov While these examples are not from direct biological studies, they provide a basis for understanding the potential modes of interaction with biomolecules.

Influence on Cellular Processes

The influence of this compound on cellular processes is largely extrapolated from its potent Lewis acid character. Such a catalyst can theoretically facilitate a variety of reactions that are fundamental to cellular function. However, direct experimental evidence detailing the specific effects of this compound on cellular activities is not extensively documented in publicly available research.

In broader terms, the magnesium ion (Mg²⁺) is crucial for numerous cellular functions. It is involved in the regulation of ion channels, the stabilization of cell membranes, and the modulation of signaling pathways. nih.gov For instance, intracellular magnesium can regulate cation channels in cardiac and smooth muscle cells. nih.gov It is important to note that these roles are attributed to the magnesium ion in general and have not been specifically studied in the context of the trifluoromethanesulfonate salt in cellular systems. nih.govnih.gov

Enzyme Mechanisms and Biochemical Assays

This compound is recognized for its utility in studying enzyme mechanisms and in biochemical assays, primarily owing to its role as a Lewis acid catalyst. In principle, it can be used to probe the active sites of enzymes and to facilitate reactions that are otherwise slow, thereby helping to elucidate enzymatic mechanisms.

While specific studies detailing the use of this compound in enzymatic assays are not prevalent, the general role of magnesium ions as cofactors for a vast number of enzymes is well-established. nih.gov For example, magnesium protoporphyrin IX methyltransferase, an enzyme in the chlorophyll (B73375) biosynthetic pathway, utilizes a magnesium-containing substrate. nih.gov Kinetic studies of such enzymes can provide insights into the role of the magnesium ion in catalysis. nih.gov However, it is crucial to distinguish the general requirement of enzymes for magnesium ions from the specific effects of the trifluoromethanesulfonate salt.

Modulation of Ionic Environments

This compound has a demonstrated capacity to modulate ionic environments, a property extensively explored in the field of materials science, particularly in the development of battery electrolytes. acs.orgnih.govresearchgate.netbohrium.com Studies have shown that it can enhance the ionic conductivity of polymer electrolytes. For instance, research on solid polymer electrolytes has revealed a significant improvement in ionic conductivity with the addition of this compound.

In the context of biological systems, intracellular magnesium concentration is tightly regulated and plays a critical role in maintaining the ionic environment within a cell. nih.govnih.gov Magnesium ions are known to regulate various ion channels, including those in cardiac and smooth muscle cells. nih.gov This regulation can occur through direct interaction with the channel protein or indirectly via other cellular components. nih.gov There is, however, a lack of direct research on how this compound, as a compound, specifically modulates the ionic environments within or around cells.

Effects on Cellular Metabolism

The potential effects of this compound on cellular metabolism are inferred from its catalytic properties. As a strong Lewis acid, it could influence metabolic pathways by catalyzing key reactions. The magnesium ion itself is a critical cofactor for over 600 enzymes, many of which are central to metabolic processes, including glycolysis and the citric acid cycle. nih.gov

Potential Influence on Gene Expression

There is no direct evidence from published research to suggest that this compound has a specific influence on gene expression. However, the broader role of magnesium in modulating gene expression has been investigated, typically using other magnesium salts like magnesium sulfate (B86663).

Studies have shown that magnesium supplementation can affect the gene expression of various factors. For example, magnesium sulfate has been observed to modulate the expression of genes related to inflammation and endothelial function. nih.gov In patients with coronary artery disease, magnesium sulfate administration was found to decrease the gene expression of pro-inflammatory cytokines. In the context of gestational diabetes, magnesium supplementation has been shown to downregulate the gene expression of certain interleukins and tumor necrosis factor-alpha, while upregulating transforming growth factor-beta. nih.gov Furthermore, magnesium deficiency has been linked to altered expression of genes critical for muscle physiology and homeostasis. It is important to reiterate that these findings are related to the magnesium ion and other magnesium salts, and not specifically to this compound.

Limited Research on this compound for Environmental Applications in Water Treatment

While this compound, also known as magnesium triflate, is a compound with various applications in chemical synthesis, its role in environmental sustainability, specifically in water treatment for the removal of heavy metals, is not well-documented in publicly available scientific literature. Current research extensively covers other magnesium compounds for water purification; however, specific data on the efficacy and mechanisms of this compound in this area are scarce.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing magnesium trifluoromethanesulfonate?

This compound is typically synthesized via the reaction of magnesium oxide or hydroxide with trifluoromethanesulfonic acid under anhydrous conditions. The product is isolated as a hygroscopic white powder (FW: 322.45 g/mol) and purified by recrystallization from dry acetonitrile or tetrahydrofuran (THF). Characterization involves elemental analysis, FT-IR spectroscopy (to confirm SO₃⁻ and CF₃ groups), and X-ray crystallography for structural determination. Ensure handling in a glovebox to prevent moisture absorption .

Basic: How should this compound be stored and handled to maintain stability?

Due to its hygroscopic nature, store the compound in a desiccator under inert gas (argon or nitrogen) at room temperature. Avoid exposure to moisture, strong oxidizers, or high temperatures. Decomposition products under thermal stress (>300°C) include sulfur oxides, hydrogen fluoride, and magnesium oxides, necessitating fume hood use during high-temperature reactions .

Basic: What analytical techniques are suitable for monitoring reactions involving this compound?

Thin-layer chromatography (TLC) with UV-active plates or iodine staining is effective for tracking reaction progress in organic phases. For quantitative analysis, use ¹⁹F NMR spectroscopy to monitor triflate anion (CF₃SO₃⁻) signals. Ion chromatography can quantify residual triflate in aqueous systems. Column chromatography (silica gel or alumina) is recommended for purification, employing low-polarity solvents like dichloromethane/ethyl acetate mixtures .

Advanced: How can this compound be optimized as a conducting salt in polymer electrolytes?

To enhance ionic conductivity in magnesium-ion gel electrolytes, dissolve magnesium triflate (0.5–1.5 M) in a polymer matrix (e.g., polyvinylidene fluoride, PVDF) with plasticizers like ethylene carbonate. Electrochemical impedance spectroscopy (EIS) can measure conductivity (target: 10⁻³–10⁻⁴ S/cm at 25°C). Optimize salt concentration to balance ion mobility and polymer flexibility, avoiding crystallization at high concentrations. Additives such as fumed silica improve mechanical stability .

Advanced: What mechanistic role does this compound play in Lewis acid-catalyzed reactions?

Magnesium triflate acts as a redox-inactive Lewis acid, polarizing substrates (e.g., carbonyl groups) to enhance electrophilicity. In Diels-Alder reactions, it stabilizes transition states via coordination to electron-rich dienophiles. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate its interaction with substrates. Compare turnover frequencies (TOF) with other triflate salts (e.g., Zn²⁺, Sc³⁺) to assess cation effects on reaction rates .

Advanced: How do solvent properties influence the catalytic efficiency of this compound?

In ionic liquid solvents (e.g., [Bmpyr][OTf]), magnesium triflate exhibits higher activity due to improved solubility and reduced ion pairing. Measure dielectric constants and Kamlet-Taft parameters to correlate solvent polarity with catalytic performance. For asymmetric catalysis, chiral solvents or co-solvents (e.g., THF/water mixtures) can induce stereoselectivity. Conduct reaction profiling in solvents with varying donor numbers (DN) to optimize coordination strength .

Advanced: How can computational modeling guide the design of this compound-based catalysts?

Density functional theory (DFT) simulations can model Mg²⁺ coordination geometry (e.g., octahedral vs. tetrahedral) and predict binding energies with substrates. Molecular dynamics (MD) simulations assess ion transport in electrolytes by analyzing Mg²⁺-polymer interactions. Pair experimental results (e.g., EXAFS for local structure) with computational data to validate models. Focus on ligand substitution effects to design tailored catalysts for C–C coupling or oxidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.